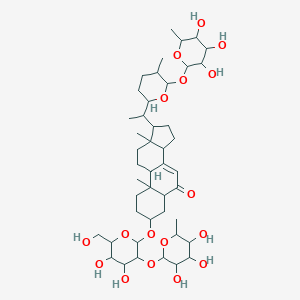![molecular formula C15H15N3O2S B220879 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)
2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide, also known as TAK-659, is a small molecule kinase inhibitor that has been studied for its potential in treating various cancers and autoimmune diseases.
Mecanismo De Acción
2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide works by binding to the ATP-binding site of BTK and ITK, inhibiting their activity and disrupting downstream signaling pathways. This leads to the inhibition of cell growth and survival in cancer cells and the modulation of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to modulate the immune response in animal models of autoimmune diseases, reducing inflammation and tissue damage. In addition, 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is its specificity for BTK and ITK, which reduces the potential for off-target effects. However, one limitation is that 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide may not be effective in all types of cancer or autoimmune diseases, and further research is needed to determine its optimal use.
Direcciones Futuras
For 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide research include the evaluation of its efficacy in clinical trials for various cancers and autoimmune diseases, the identification of biomarkers to predict response to treatment, and the development of combination therapies to enhance its effectiveness. In addition, further studies are needed to determine the optimal dosing and treatment duration for 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide.
Métodos De Síntesis
The synthesis of 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves several steps, including the reaction of 2-amino-4-(2-methylphenyl)pyridine with ethyl cyanoacetate to form 2-ethylcyano-4-(2-methylphenyl)pyridine, which is then reacted with thioacetic acid to form 2-(acetylthio)-4-(2-methylphenyl)pyridine. This compound is then reacted with 2-cyanoacetamide to form 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide.
Aplicaciones Científicas De Investigación
2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has been studied for its potential in treating various cancers, including lymphoma, leukemia, and multiple myeloma. It has also been studied for its potential in treating autoimmune diseases, such as rheumatoid arthritis and lupus. 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide works by inhibiting the activity of certain kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in cell signaling pathways that contribute to the growth and survival of cancer cells and the immune response.
Propiedades
Nombre del producto |
2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide |
|---|---|
Fórmula molecular |
C15H15N3O2S |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H15N3O2S/c1-9-4-2-3-5-10(9)11-6-14(20)18-15(12(11)7-16)21-8-13(17)19/h2-5,11H,6,8H2,1H3,(H2,17,19)(H,18,20) |
Clave InChI |
FDAIJDULWTUROI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)N |
SMILES canónico |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)


![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)



